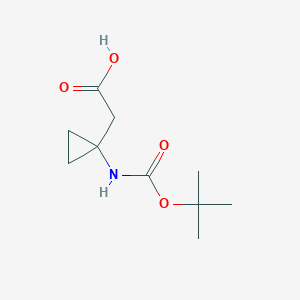

2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid

説明

2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid (CAS: 103500-22-7) is a cyclopropane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group and an acetic acid side chain. Its molecular formula is C₁₀H₁₇NO₄, with a molecular weight of 215.25 g/mol . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting drugs, due to its structural rigidity and compatibility with peptide coupling reactions .

Key physicochemical properties include:

特性

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-10(4-5-10)6-7(12)13/h4-6H2,1-3H3,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHYBYYNJOTBHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1463522-68-0 | |

| Record name | 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Cyclopropanation: The cyclopropyl ring is introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

Acetic Acid Introduction: The acetic acid moiety is introduced via carboxylation reactions, typically using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of 2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

化学反応の分析

Types of Reactions

2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group acts as a nucleophile.

Oxidation and Reduction: The cyclopropyl ring can be oxidized or reduced under specific conditions, leading to ring-opening or ring-expansion reactions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.

Substitution: Various alkyl halides, acyl chlorides.

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

Deprotection: Yields the free amino acid.

Substitution: Produces substituted cyclopropyl derivatives.

Oxidation: Leads to ring-opened carboxylic acids.

Reduction: Results in reduced cyclopropyl derivatives.

科学的研究の応用

2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

作用機序

The mechanism of action of 2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino functionality, preventing unwanted side reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical processes, including enzyme catalysis and protein interactions .

類似化合物との比較

Table 1: Structural and Functional Comparison

Key Findings from Research

Reactivity Differences: The Boc group in the target compound offers superior stability under basic conditions compared to the Cbz group in PBGJ3049, which is prone to hydrogenolysis . Ethyl trans-2-cyanocyclopropane-1-carboxylate (PBLJ0888) undergoes rapid hydrolysis to carboxylic acids, unlike the Boc-protected target compound, which retains its structure until deliberate deprotection .

Synthetic Utility :

- In Example 39 of a 2019 patent (), cyclopropane derivatives like the target compound were used to synthesize fumaramide-based kinase inhibitors, highlighting their role in constructing sterically constrained pharmacophores.

- The ethoxy group in PB97195 enhances membrane permeability but reduces aqueous solubility, limiting its use in polar environments .

Safety and Handling :

- The target compound exhibits moderate hazards (H302: harmful if swallowed; H315: skin irritation) , whereas PBGJ3049’s hydroxymethyl group necessitates strict moisture control to prevent decomposition .

生物活性

2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid, with the CAS number 1463522-68-0, is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological activity, and implications in medicinal chemistry, drawing from diverse research sources.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 215.25 g/mol. Its structure features a cyclopropyl group and a tert-butoxycarbonyl (Boc) amino functionality, which are significant for its biological activity.

The biological activity of 2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid is primarily attributed to its interaction with specific enzymes and receptors. The presence of the cyclopropyl moiety may enhance binding affinity to target proteins, potentially leading to inhibition of certain metabolic pathways.

Antimicrobial Activity

A related study evaluated the antimicrobial properties of structurally similar compounds. The findings indicated that modifications in the side chains could enhance antibacterial activity against resistant strains of bacteria . While specific data on 2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid is scarce, the trends observed in these studies suggest that it may exhibit similar properties.

HDAC Inhibition

Another area of interest is the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer biology. Research has shown that certain derivatives can inhibit HDAC6 effectively, suggesting that compounds with similar functionalities might also possess anticancer properties . The potential for 2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid to act as an HDAC inhibitor warrants further investigation.

Table 1: Structural Comparison of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|---|

| 2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid | 1463522-68-0 | C10H17NO4 | 215.25 g/mol | Potential enzyme inhibitor |

| Analog A | 959905-06-7 | C11H19NO4 | 229.28 g/mol | Antimicrobial |

| Analog B | 282525-00-2 | C12H21NO4 | 243.30 g/mol | HDAC inhibition |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid to achieve high yields and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:

- Temperature control : Maintaining low temperatures (e.g., 0–5°C) during cyclopropane ring formation to prevent side reactions .

- Solvent selection : Polar aprotic solvents like DMF or THF enhance Boc group stability and facilitate nucleophilic substitution .

- Catalyst use : Employing coupling agents (e.g., HATU or DCC) for amide bond formation between the cyclopropane and acetic acid moieties .

- Purification : Use preparative HPLC or column chromatography with gradients of ethyl acetate/hexane to isolate the compound with >95% purity .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm the cyclopropane ring (δ 1.2–1.8 ppm for cyclopropane protons) and Boc group (δ 1.4 ppm for tert-butyl) .

- IR spectroscopy : Peaks at ~1680–1720 cm verify the carbonyl groups (Boc and carboxylic acid) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and confirms the bicyclic structure (e.g., bond angles and torsion angles in the cyclopropane ring) .

Q. How does the Boc group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Acidic conditions : The Boc group is labile below pH 3, requiring storage in neutral buffers (pH 6–8) to prevent premature deprotection .

- Thermal stability : Decomposition occurs above 80°C; differential scanning calorimetry (DSC) can identify degradation onset .

- Light sensitivity : UV-Vis spectroscopy shows no absorbance >300 nm, indicating stability under standard lab lighting .

Advanced Research Questions

Q. How does stereochemistry at the cyclopropane ring affect biological activity in target binding assays?

- Methodological Answer :

- Stereoisomer synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis to prepare enantiopure forms .

- Biological assays : Compare IC values in enzyme inhibition assays (e.g., SPR or fluorescence polarization) for (R)- vs. (S)-configured isomers .

- Computational docking : Molecular dynamics simulations predict binding affinity differences due to steric clashes in enantiomers .

Q. How can researchers resolve contradictions in reported reactivity data during functionalization of the cyclopropane ring?

- Methodological Answer :

- Reaction monitoring : In situ FTIR or F NMR tracks intermediates in real time to identify competing pathways (e.g., ring-opening vs. cross-coupling) .

- Statistical analysis : Design of Experiments (DoE) models optimize variables (e.g., equivalents of Grignard reagent, reaction time) to mitigate batch-to-batch variability .

- Mechanistic studies : Isotopic labeling (e.g., C in the cyclopropane) elucidates whether ring strain drives unexpected reactivity .

Q. What in silico strategies predict the environmental fate and toxicity of this compound?

- Methodological Answer :

- QSAR modeling : Predict biodegradability (e.g., using EPI Suite) based on logP (experimental logP ≈ 1.8) and molecular weight (267.28 g/mol) .

- Ecotoxicity assays : Virtual screening against ToxCast databases identifies potential risks to aquatic organisms (e.g., Daphnia magna) .

- Metabolic pathway prediction : Use software like Meteor Nexus to simulate human hepatic metabolism and identify toxic metabolites .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

- Methodological Answer :

- Pharmacophore mapping : Define essential features (e.g., hydrogen bond donors from the carboxylic acid group) using Schrödinger’s Phase .

- Free energy perturbation (FEP) : Calculate ΔΔG values for modifications (e.g., replacing tert-butyl with cyclopentyl) to predict binding affinity changes .

- ADME profiling : SwissADME predicts bioavailability and blood-brain barrier penetration for prioritized derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。